REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]([F:20])([F:19])[C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.[Cl-].[Cl-].C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[CH-]1C=CC=C1.[Fe+2].[Pd+2]>[F:8][C:9]([F:20])([F:19])[C:10]1[CH:15]=[CH:14][C:13]([C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]=2)=[CH:12][CH:11]=1 |f:2.3.4,6.7.8.9.10.11|
|
Name
|
|
Quantity
|
0.087 mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was degassed (×3) via Firestone valve
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 1 h.
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
WASH
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Details
|
the organic phase was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by elution with 5-25% ethyl acetate in iso-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1=NC=CN=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |